REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:4]=[C:5](O)[CH:6]=[C:7](OC)[CH:8]=1)[CH3:2].[OH-:12].[K+].[C:14](=[O:17])([O-])[O-].[K+].[K+].Cl.Cl[CH2:22][CH2:23][N:24]([CH3:26])[CH3:25]>O1CCCC1.C1(C)C=CC=CC=1>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([O:17][CH3:14])=[CH:7][C:8]=1[O:12][CH2:22][CH2:23][N:24]([CH3:26])[CH3:25])[CH3:2] |f:1.2,3.4.5,6.7|
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Name
|
|
Quantity
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103.8 g
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Type
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reactant
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Smiles
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C(C)C=1C=C(C=C(C1)OC)O
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Name
|
|
Quantity
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490 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
75.8 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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235.7 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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98.2 g
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Type
|
reactant
|
Smiles
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Cl.ClCCN(C)C
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Name
|
ice
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Quantity
|
1 L
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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1.1 L
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 75° C. for 28 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic layer was washed with water (1.0 L)
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Type
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ADDITION
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Details
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Saturated aqueous solution of sodium bicarbonate (1.2 L) was added to the combined aqueous extracts
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Type
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EXTRACTION
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Details
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The product was extracted from the aqueous phase with two 0.8 L portions of tert-butylmethylether
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Type
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CONCENTRATION
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Details
|
The combined organic extracts were concentrated
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Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(OCCN(C)C)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |